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molecular formula C8H13NO2 B8792260 N-methoxy-N-methyl-3-methylidenecyclobutane-1-carboxamide CAS No. 1240725-56-7

N-methoxy-N-methyl-3-methylidenecyclobutane-1-carboxamide

Cat. No. B8792260
M. Wt: 155.19 g/mol
InChI Key: QRBSFCSJJCMCJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085576B2

Procedure details

To a solution of 3-methylenecyclobutanecarboxylic acid (525 mg, 4.68 mmol, Frontiers Scientific Services) in DMF (5 mL, aldrich) was added a solution of N,O-dimethyl hydroxylamine hydrochloride (0.55 g, 5.62 mmol, Aldrich) and triethylamine (0.78 mL, 5.62 mmol, Aldrich) in DMF (5 mL, Aldrich). The reaction was cooled to 0° C. and propylphosphonic anhydride solution (50 wt. % in DMF; 4.47 mL, 7.02 mmol, Alfa Aesar) was added. The reaction was stirred at RT for 16 h. The reaction was quenched with saturated NaHCO3 (10 mL) and stirred at RT for 5 min. The reaction was extracted with EtOAc (2×30 mL) and the combined organic extracts were washed with saturated ammonium chloride (2×40 mL), dried over MgSO4, and concentrated. The residue was dissolved in diethyl ether (5 mL) and the solution mixture was washed with H2O (2×10 mL), dried over MgSO4, concentrated, and dried in vacuo to give 398 mg of the title compound as a light yellow liquid. MS (ESI, positive ion) m/z: 156.1 (M+H).
Quantity
525 mg
Type
reactant
Reaction Step One
Name
N,O-dimethyl hydroxylamine hydrochloride
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
propylphosphonic anhydride
Quantity
4.47 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[CH2:5][CH:4]([C:6]([OH:8])=O)[CH2:3]1.Cl.[CH3:10][NH:11][O:12][CH3:13].C(N(CC)CC)C.CCCP(=O)=O>CN(C=O)C>[CH3:13][O:12][N:11]([CH3:10])[C:6]([CH:4]1[CH2:5][C:2](=[CH2:1])[CH2:3]1)=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
525 mg
Type
reactant
Smiles
C=C1CC(C1)C(=O)O
Name
N,O-dimethyl hydroxylamine hydrochloride
Quantity
0.55 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
0.78 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
propylphosphonic anhydride
Quantity
4.47 mL
Type
reactant
Smiles
CCCP(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated NaHCO3 (10 mL)
STIRRING
Type
STIRRING
Details
stirred at RT for 5 min
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with EtOAc (2×30 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with saturated ammonium chloride (2×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether (5 mL)
WASH
Type
WASH
Details
the solution mixture was washed with H2O (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CON(C(=O)C1CC(C1)=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 398 mg
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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